1-Boc-4-(4-chloro-2-fluorophenyl)piperazine
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Overview
Description
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine, also known as tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C15H20ClFN2O2 and a molecular weight of 314.78 g/mol . This compound is a piperazine derivative, which is often used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine typically involves the reaction of 4-(4-chloro-2-fluorophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection.
Common reagents used in these reactions include acids for deprotection (e.g., trifluoroacetic acid), bases for substitution (e.g., sodium hydride), and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-(4-chloro-2-fluorophenyl)piperazine is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions involving piperazine derivatives.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine is primarily related to its role as a synthetic intermediate. It does not have a direct biological target or pathway but is used to modify other molecules to enhance their activity or stability. The Boc protecting group helps to prevent unwanted reactions during synthesis, allowing for selective modifications .
Comparison with Similar Compounds
Similar compounds to 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine include other Boc-protected piperazine derivatives, such as:
- 1-Boc-4-(2-fluorophenyl)piperazine
- 1-Boc-4-(4-chlorophenyl)piperazine
- 1-Boc-4-(4-fluorophenyl)piperazine
These compounds share similar chemical properties and synthetic uses but differ in the specific substituents on the phenyl ring. The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUHDAKKEDREMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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